(5-Ethylpyridin-2-yl)methanol
Overview
Description
“(5-Ethylpyridin-2-yl)methanol” is a useful research chemical with the CAS number 768-61-6 . It is also known as “5-Ethyl-2-pyridineethanol” and is used as a building block in chemical synthesis . The molecular weight of this compound is 137.18, and its molecular formula is C8H11NO .
Synthesis Analysis
The title compound is a key intermediate for the synthesis of the antidiabetic drug pioglitazone and is used as a versatile intermediate in the synthesis of a number of biologically active novel heterocycles . A mixture of 5-ethyl-2-methylpyridine, formaldehyde, and a catalytic amount of dibutylamine was heated at 443 K in an autoclave under nitrogen pressure to produce the title compound .Molecular Structure Analysis
The molecular structure of “(5-Ethylpyridin-2-yl)methanol” can be represented by the SMILES stringCCC1=CN=C(C=C1)CO
. The InChI representation is InChI=1S/C8H11NO/c1-2-7-3-4-8(6-10)9-5-7/h3-5,10H,2,6H2,1H3
. Chemical Reactions Analysis
The compound has been used in the development of potent and selective TRPV3 antagonists featuring a pyridinyl methanol moiety .Physical And Chemical Properties Analysis
“(5-Ethylpyridin-2-yl)methanol” is a solid substance . It has a density of 1.061 g/cm3 and a boiling point of 249.3 ℃ at 760 mmHg . The compound has a LogP value of 1.13630 .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Complex Compounds : (5-Ethylpyridin-2-yl)methanol is involved in the synthesis of complex chemical compounds. For instance, Schweifer et al. (2010) described the conversion of ethyl 2,2′-bipyridine-5-carboxylate to (2,2′-bipyridine-5-yl)methanol, which is then used for further chemical reactions, demonstrating its role in creating intricate molecular structures (Schweifer et al., 2010).
Reductive Amination : Burkhardt and Coleridge (2008) reported the use of a compound similar to (5-Ethylpyridin-2-yl)methanol, specifically 5-ethyl-2-methylpyridine borane, for reductive aminations of ketones and aldehydes. This process highlights its potential application in organic synthesis, particularly in the formation of amines from carbonyl compounds (Burkhardt & Coleridge, 2008).
Photoinduced Alkoxylation : Ishida et al. (1993) investigated the photoinduced alkoxylation of 2-vinylpyridine in acidic methanol, yielding products related to (5-Ethylpyridin-2-yl)methanol. This research indicates its utility in photochemical reactions, especially in the formation of ether derivatives (Ishida et al., 1993).
Catalysis and Zeolite Applications
- Catalysis in Methanol Conversion : Schulz (2010) and Bjørgen et al. (2007) studied the catalytic activity of zeolites in methanol conversion processes, where compounds like (5-Ethylpyridin-2-yl)methanol may play a role. These studies provide insights into the conversion of methanol into hydrocarbons and other chemicals, highlighting the potential application of (5-Ethylpyridin-2-yl)methanol in catalytic processes (Schulz, 2010), (Bjørgen et al., 2007).
Additional Research Areas
Supercritical Fluid Chromatography : Brunelli et al. (2008) utilized 2-ethylpyridine columns in the separation of pharmaceuticals, suggesting potential applications of similar pyridine derivatives in analytical chemistry and pharmaceutical analysis (Brunelli et al., 2008).
Synthesis of N-Oxides and Other Derivatives : Ikramov et al. (2021) studied the reaction of 2-methyl-5-ethynylpyridine N-oxide with various amines, leading to the synthesis of N-oxides of pyridylacetylenic amines. This study implies the potential of (5-Ethylpyridin-2-yl)methanol in creating diverse nitrogen-containing compounds (Ikramov et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(5-ethylpyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-7-3-4-8(6-10)9-5-7/h3-5,10H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRQOUKPZWQBRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227615 | |
Record name | 2-Pyridinemethanol, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethylpyridin-2-yl)methanol | |
CAS RN |
768-61-6 | |
Record name | 5-Ethyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinemethanol, 5-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridinemethanol, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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